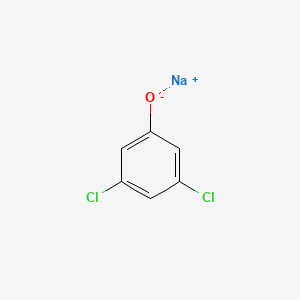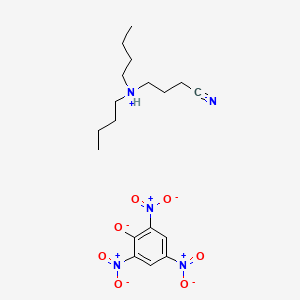
Sodium 3,5-dichlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dichlorophenolate: is a chemical compound with the molecular formula C6H3Cl2NaO . It is a sodium salt of 3,5-dichlorophenol, which is a chlorinated derivative of phenol. This compound is known for its use in various industrial and pharmaceutical applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 3,5-dichlorophenolate can be synthesized through the neutralization of 3,5-dichlorophenol with sodium hydroxide. The reaction typically involves dissolving 3,5-dichlorophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3,5-dichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
Sodium 3,5-dichlorophenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated aromatic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Industry: It is used in the production of disinfectants, pesticides, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of sodium 3,5-dichlorophenolate involves its interaction with biological molecules, particularly enzymes and proteins. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to antimicrobial effects, making it useful in the development of disinfectants and antimicrobial agents .
Comparación Con Compuestos Similares
3,5-Dichlorophenol: The parent compound of sodium 3,5-dichlorophenolate, used in similar applications.
2,4-Dichlorophenol: Another chlorinated phenol with similar properties but different reactivity and applications.
Sodium 2,4-dichlorophenolate: A sodium salt of 2,4-dichlorophenol with similar uses in industry and research.
Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its effectiveness as an antimicrobial agent make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
52214-59-2 |
|---|---|
Fórmula molecular |
C6H3Cl2NaO |
Peso molecular |
184.98 g/mol |
Nombre IUPAC |
sodium;3,5-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-1-5(8)3-6(9)2-4;/h1-3,9H;/q;+1/p-1 |
Clave InChI |
GMNRNYDRORPJRI-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)


![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)








